
5-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-3(2H)-one
货号:
B5041144
分子量:
242.28 g/mol
InChI 键:
KFAKJOPHFMOUDO-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It seems to contain an isoquinoline structure, which is a type of heterocyclic aromatic organic compound . It also appears to have a triazinone structure, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoquinoline and triazinone rings in separate steps, followed by their connection. Isoquinolines can be synthesized through methods like the Pictet-Spengler reaction . Triazinones can be synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoquinoline part of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring . The triazinone part is a six-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazinone ring and the aromaticity of the isoquinoline ring . It could potentially undergo reactions like electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of nitrogen might increase its polarity, affecting properties like solubility .安全和危害
未来方向
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(14-13(18)16-15-9)17-7-6-10-4-2-3-5-11(10)8-17/h2-5H,6-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKJOPHFMOUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2...
Cat. No.: B5041065
CAS No.:
N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMID...
Cat. No.: B5041072
CAS No.:
4-(2,3-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-...
Cat. No.: B5041078
CAS No.:
3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4H-chro...
Cat. No.: B5041080
CAS No.:
![(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5041065.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B5041072.png)
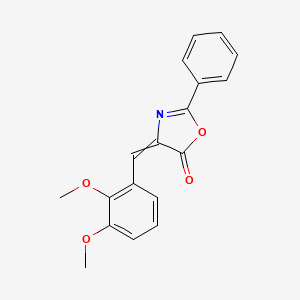
![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5041080.png)
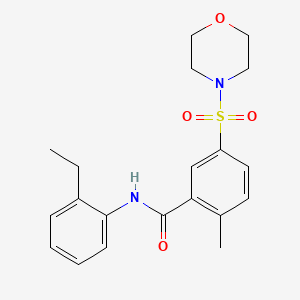
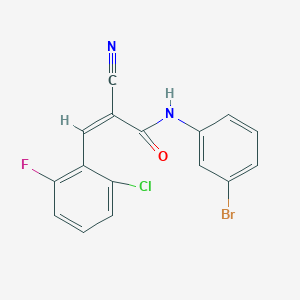
![N~2~-(2,6-dichlorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5041096.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5041098.png)
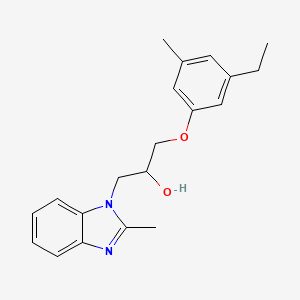
![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5041126.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]pyridine](/img/structure/B5041140.png)
![2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B5041147.png)
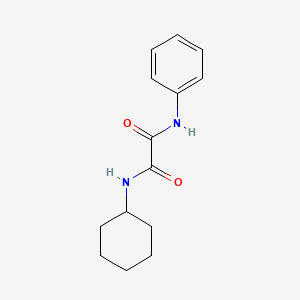
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5041158.png)
